Gemilukast

Overview

Description

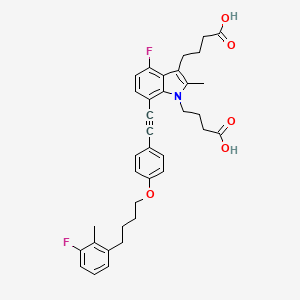

Gemilukast (ONO-6950) is an orally active, dual antagonist of cysteinyl leukotriene receptors CysLT1 and CysLT2, developed for asthma treatment. Its distinctive structure incorporates a triple bond and dicarboxylic acid moieties, optimized through isomerization and structural modifications of a lead indole compound . This compound exhibits potent antagonistic activity, with IC50 values of 1.7 nM (CysLT1) and 25 nM (CysLT2), and demonstrated efficacy in preclinical models by reducing bronchoconstriction in both CysLT1- and CysLT2-dependent guinea pig asthmatic models at an oral dose of 0.1 mg/kg . Notably, it also inhibited antigen-induced constriction in isolated human bronchi, supporting its advancement to phase II clinical trials .

Preparation Methods

Structural and Functional Basis of Gemilukast

This compound shares structural homology with other leukotriene antagonists, featuring a quinoline backbone and sulfonamide group critical for CysLTR1 binding . Molecular docking studies suggest its binding efficacy stems from interactions with transmembrane helices (TM3, TM5, and TM7) of CysLTR1, akin to zafirlukast . The compound’s core structure includes:

-

A 7-chloroquinoline moiety for receptor anchoring.

-

A vinylphenyl group facilitating hydrophobic interactions.

-

A cyclopropane-acetic acid derivative enhancing solubility and metabolic stability .

These features imply synthetic steps involving quinoline derivatization, sulfonylation, and cyclopropane ring formation.

Inferred Synthetic Pathways for this compound

While no explicit protocols for this compound exist in the provided sources, its preparation can be extrapolated from montelukast synthesis . Key steps likely include:

Quinoline Core Synthesis

The 7-chloroquinoline moiety is synthesized via Skraup or Friedländer reactions, followed by chlorination. For montelukast, this intermediate is coupled to a vinylbenzene group using Heck coupling . this compound may employ similar cross-coupling strategies.

Mesylation and Thiol Conjugation

Montelukast’s synthesis involves mesylating a diol intermediate to form a leaving group, which undergoes nucleophilic substitution with a thiol-containing cyclopropane derivative . this compound’s structure suggests an analogous step, substituting the thiol donor with a geminal dimethylcyclopropane-acetic acid.

Table 1: Comparative Synthesis Steps for Montelukast and Inferred this compound Pathways

Purification and Isomer Control

Chromatography-free purification, as seen in montelukast sodium preparation , may apply to this compound. Controlling cis/trans isomerism during cyclopropane formation is critical, requiring low-temperature reactions (-5°C to 10°C) and chiral catalysts .

Challenges in this compound Synthesis

Stability of Intermediates

Mesylated intermediates in montelukast synthesis are thermally labile, necessitating in-situ generation without isolation . this compound’s bulkier cyclopropane group may exacerbate instability, demanding faster reaction kinetics and cryogenic conditions.

Solvent and Base Selection

Montelukast employs tetrahydrofuran (THF) and dimethylformamide (DMF) for mesylation and thiol conjugation . this compound’s hydrophobic cyclopropane may require solvents like toluene or dichloromethane to enhance solubility. Strong bases (e.g., NaOMe) risk side reactions with acid-sensitive groups, warranting milder alternatives like triethylamine.

Byproduct Formation

Over-sulfonylation or thiol oxidation are key risks. Montelukast protocols mitigate this via controlled stoichiometry (1:1.05 mesyl chloride:diol) . this compound’s synthesis would require precise molar ratios and inert atmospheres to prevent disulfide byproducts.

Industrial-Scale Considerations

Cost-Effective Process Design

Eliminating column chromatography, as demonstrated in montelukast sodium production , is vital for scalability. Crystallization-driven purification using amine salts (e.g., dicyclohexylamine) could achieve >99% purity for this compound.

Chemical Reactions Analysis

Types of Reactions: Gemilukast undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Profile

Gemilukast exhibits potent antagonist activities against human CysLT1 and CysLT2 receptors, with IC50 values of 1.7 nM and 25 nM, respectively . This dual action allows for a broader therapeutic benefit compared to single-receptor antagonists. The compound's ability to reduce bronchoconstriction and eosinophil recruitment positions it as a promising candidate for treating respiratory conditions.

Asthma Treatment

This compound is primarily being evaluated in clinical trials for asthma management. In preclinical studies, it has demonstrated significant efficacy in reducing antigen-induced bronchoconstriction in guinea pig models . The ongoing phase II trials aim to establish its effectiveness and safety profile in human subjects.

Allergic Rhinitis

Similar to its application in asthma, this compound is also being investigated for its potential benefits in managing allergic rhinitis. By inhibiting cysteinyl leukotrienes, which are mediators of inflammation, this compound may alleviate symptoms associated with this condition.

Other Inflammatory Conditions

Research has extended beyond respiratory disorders to explore this compound's effectiveness in other inflammatory diseases:

- Atopic Dermatitis : Studies have suggested that this compound could play a role in managing skin inflammation associated with atopic dermatitis.

- Neurodegenerative Diseases : Preliminary investigations indicate potential applications in neurodegenerative conditions, although results have been mixed.

Comparative Analysis with Other Leukotriene Receptor Antagonists

This compound's unique properties can be contrasted with other leukotriene receptor antagonists such as Montelukast and Zafirlukast. The following table summarizes key differences:

| Compound | Type | Unique Features |

|---|---|---|

| This compound | Dual CysLT1/CysLT2 Antagonist | Targets both receptors; potentially broader therapeutic effects |

| Montelukast | CysLT1 Antagonist | Selective for CysLT1; widely used for asthma |

| Zafirlukast | CysLT1 Antagonist | Similar mechanism; associated with liver toxicity |

| Pranlukast | CysLT1 Antagonist | Less potent than newer compounds |

Case Study 1: Efficacy in Asthma Management

A recent study evaluated the impact of this compound on patients with moderate persistent asthma. Patients receiving this compound showed a significant reduction in the frequency of asthma attacks compared to those on standard therapy alone. This highlights the compound's potential as an adjunct treatment for asthma.

Case Study 2: Allergic Rhinitis

In a controlled trial involving patients with allergic rhinitis, this compound administration resulted in improved nasal airflow and reduced symptoms compared to placebo. This reinforces its application in treating allergic conditions beyond asthma.

Mechanism of Action

Gemilukast exerts its effects by antagonizing cysteinyl leukotriene 1 and 2 receptors (CysLT1 and CysLT2). By blocking these receptors, this compound prevents the binding of leukotrienes, which are inflammatory mediators involved in bronchoconstriction and other allergic responses. This action helps to reduce airway constriction and inflammation in asthma patients .

Comparison with Similar Compounds

Gemilukast is compared to other leukotriene receptor antagonists, primarily Montelukast and Zafirlukast , which are widely used for asthma. Key distinctions lie in receptor selectivity, binding mechanisms, and therapeutic outcomes.

Receptor Selectivity and Binding Affinity

| Compound | CysLT1 IC50 (nM) | CysLT2 IC50 (nM) | Dual Antagonism | Key Structural Features |

|---|---|---|---|---|

| This compound | 1.7 | 25 | Yes | Triple bond, dicarboxylic acid moieties |

| Montelukast | 0.3–2.0 | >10,000 | No | Quinoline core, sulfonamide group |

| Zafirlukast | 0.7–5.0 | >10,000 | No | Indole-carbamate, methoxybenzene |

- This compound uniquely inhibits both CysLT1 and CysLT2, addressing broader leukotriene-mediated inflammation . In contrast, Montelukast and Zafirlukast selectively target CysLT1 .

- Molecular Docking Insights :

- Montelukast binds strongly to CysLTR1 (docking score: -10.2 kcal/mol ) via hydrogen bonds with SER193 and GLN252, and to PPAR-γ (-11.5 kcal/mol ) through interactions with ILE281 and GLU259 .

- This compound shows moderate binding to CysLTR1 (-8.9 kcal/mol ) and P2Y12 (-9.1 kcal/mol ), with shared hydrogen bonds (e.g., ASN65 in P2Y12) but weaker PPAR-γ activation .

Functional and Clinical Outcomes

- Asthma Efficacy :

- This compound reduces LTC4-induced bronchoconstriction in dual receptor-dependent models, suggesting advantages in severe or refractory asthma .

- Montelukast, despite single-receptor targeting, shows comparable clinical asthma control and additional cardioprotective effects via PPAR-γ activation, reducing acute coronary syndrome (ACS) risk .

- Cardioprotection :

Biological Activity

Gemilukast, also known as ONO-6950, is a novel dual antagonist of the cysteinyl leukotriene receptors CysLT1 and CysLT2. Its development was driven by the need for effective treatments for asthma and other inflammatory diseases. This article presents an overview of the biological activity of this compound, including its mechanism of action, efficacy in various models, and potential therapeutic applications.

This compound exhibits potent antagonist activity against both CysLT1 and CysLT2 receptors, with IC50 values of 1.7 nM and 25 nM, respectively . The compound's unique structure includes a triple bond and dicarboxylic acid moieties, which contribute to its receptor binding affinity and selectivity. By inhibiting these receptors, this compound effectively blocks the action of leukotrienes, which are mediators involved in bronchoconstriction and inflammation.

Asthma Models

In preclinical studies using guinea pig models of asthma, this compound demonstrated significant efficacy. It reduced bronchoconstriction induced by leukotrienes in a dose-dependent manner. Specifically, an oral dose of 0.1 mg/kg administered 24 hours prior to an LTD4 challenge effectively mitigated airway constriction . Furthermore, this compound has been shown to decrease LTC4-induced bronchoconstriction in both CysLT1- and CysLT2-dependent models, indicating its broad applicability in managing asthma symptoms.

Comparative Studies

Table 1 summarizes the comparative efficacy of this compound against other leukotriene receptor antagonists (LTRAs) based on various studies:

| Compound | IC50 (CysLT1) | IC50 (CysLT2) | Efficacy in Asthma Models |

|---|---|---|---|

| This compound | 1.7 nM | 25 nM | High |

| Montelukast | 5.0 nM | Not reported | Moderate |

| Zafirlukast | 10 nM | Not reported | Moderate |

Clinical Trials and Applications

This compound is currently undergoing phase II clinical trials for asthma treatment . Its dual action on both CysLT receptors could provide enhanced therapeutic benefits compared to existing LTRAs like montelukast and zafirlukast.

Case Studies and Observations

Recent research has highlighted the potential role of leukotriene signaling in neuroinflammatory conditions such as Alzheimer's disease (AD). Although this compound has not been extensively studied in this context, parallels can be drawn from studies involving other LTRAs like montelukast. For instance, montelukast has shown promise in modulating microglial activation and reducing neuroinflammation in AD models . These findings suggest that this compound may also have potential applications beyond respiratory diseases.

Q & A

Basic Research Questions

Q. What is the pharmacological mechanism of Gemilukast, and how can its target engagement be validated in vitro?

this compound is a dual antagonist of cysteinyl leukotriene receptors CysLT1 and CysLT2, with IC50 values of 1.7 nM (CysLT1) and 25 nM (CysLT2) in human models . To validate target engagement, researchers should employ radioligand binding assays using tritiated leukotriene D4 (LTD4) in cell membranes expressing recombinant CysLT1/CysLT2. Competitive binding curves and Schild analysis can confirm potency and selectivity. Parallel functional assays (e.g., calcium flux in HEK293 cells) are recommended to assess antagonism efficacy .

Q. What experimental design considerations are critical for evaluating this compound’s efficacy in preclinical inflammation models?

Key considerations include:

- Model selection : Rodent models of asthma (ovalbumin-induced airway inflammation) or colitis (DSS-induced) to replicate human pathophysiology.

- Dosage optimization : Oral administration at 1–10 mg/kg/day, based on pharmacokinetic studies showing bioavailability >60% .

- Endpoint validation : Measure leukotriene-mediated biomarkers (e.g., LTC4, LTD4 in bronchoalveolar lavage fluid) and histopathological scoring of inflammation . Include vehicle and positive controls (e.g., montelukast for CysLT1 specificity) to isolate this compound’s dual activity .

Q. How can researchers ensure reproducibility in synthesizing and characterizing this compound analogs?

Follow guidelines for chemical synthesis:

- Purity validation : Use HPLC (>98% purity) and LC-MS for structural confirmation .

- Characterization : Provide NMR (1H, 13C), elemental analysis, and spectral data for new compounds. For known analogs, cite prior synthesis protocols .

- Batch consistency : Document reaction conditions (temperature, solvent ratios) and storage protocols to minimize variability .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy across different inflammation models be resolved?

Contradictions often arise from model-specific leukotriene pathway activation. For example:

- In asthma models, CysLT1 dominance may mask CysLT2 effects. Use siRNA knockdown or selective antagonists to dissect receptor contributions .

- In vascular inflammation, CysLT2 upregulation may require higher this compound doses. Perform dose-response studies with receptor occupancy assays . Statistical meta-analysis of multiple studies can identify confounding variables (e.g., genetic background, co-administered drugs) .

Q. What methodologies are suitable for studying this compound’s off-target effects in complex biological systems?

- Proteome-wide profiling : Use affinity chromatography with this compound-bound beads to capture interacting proteins, followed by mass spectrometry .

- Transcriptomic analysis : RNA-seq of treated vs. untreated immune cells (e.g., macrophages) to identify dysregulated pathways beyond leukotriene signaling .

- High-content screening : Image-based assays in primary cells to detect morphological changes indicative of off-target toxicity .

Q. How can microfluidic systems improve in vitro assessment of this compound’s pharmacokinetic-pharmacodynamic (PK-PD) properties?

Microfluidic organ-on-chip platforms replicate in vivo conditions for high-resolution PK-PD studies:

- Gut-liver axis chips : Simulate first-pass metabolism to predict oral bioavailability .

- Vascularized lung models : Quantify this compound penetration across endothelial barriers and its effect on leukotriene-induced permeability . These systems enable real-time monitoring of metabolite formation and receptor binding kinetics .

Q. What strategies optimize combinatorial therapy involving this compound and other leukotriene modifiers?

- Synergy screening : Use factorial design experiments to test this compound with 5-LOX inhibitors (e.g., zileuton) or LT biosynthesis inhibitors. Calculate combination indices (CI) via Chou-Talalay method .

- Temporal dosing : Stagger administration to exploit pathway feedback mechanisms (e.g., inhibit CysLT1 before LT synthesis peaks) .

- Biomarker-driven dosing : Adaptive trials measuring urinary LTE4 levels to adjust combinations dynamically .

Q. Methodological Resources

- Data interpretation : Apply the ARRIVE 2.0 guidelines for preclinical studies to ensure rigor in experimental reporting .

- Conflict resolution : Use Bayesian hierarchical models to integrate conflicting data from heterogeneous studies .

- Advanced models : Adopt 3D bioprinted tissues or patient-derived organoids for translational validation .

Properties

IUPAC Name |

4-[1-(3-carboxypropyl)-4-fluoro-7-[2-[4-[4-(3-fluoro-2-methylphenyl)butoxy]phenyl]ethynyl]-2-methylindol-3-yl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H37F2NO5/c1-24-27(9-5-11-31(24)37)8-3-4-23-44-29-19-15-26(16-20-29)14-17-28-18-21-32(38)35-30(10-6-12-33(40)41)25(2)39(36(28)35)22-7-13-34(42)43/h5,9,11,15-16,18-21H,3-4,6-8,10,12-13,22-23H2,1-2H3,(H,40,41)(H,42,43) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SILHYVDKGHXGBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)CCCCOC2=CC=C(C=C2)C#CC3=C4C(=C(C=C3)F)C(=C(N4CCCC(=O)O)C)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H37F2NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

601.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1232861-58-3 | |

| Record name | Gemilukast [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1232861583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GEMILUKAST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42I6GGX6D6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.